tert-butyl N-(1-methoxypropan-2-yl)carbamate

Medicinal Chemistry ADME Properties Lipophilicity

tert-Butyl N-(1-methoxypropan-2-yl)carbamate (CAS 194156-54-2), also known as N-Boc-DL-alaninol methyl ether, is a carbamate derivative with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol. It is classified as a protected amino alcohol, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methoxy group on the primary alcohol.

Molecular Formula C9H19NO3
Molecular Weight 189.25 g/mol
CAS No. 194156-54-2
Cat. No. B124610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(1-methoxypropan-2-yl)carbamate
CAS194156-54-2
Synonyms(2-Methoxy-1-methylethyl)-carbamic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC9H19NO3
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC(COC)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H19NO3/c1-7(6-12-5)10-8(11)13-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)
InChIKeyKRGZQPBXNUSHSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(1-methoxypropan-2-yl)carbamate (CAS 194156-54-2): Procurement-Relevant Identification and Class Context


tert-Butyl N-(1-methoxypropan-2-yl)carbamate (CAS 194156-54-2), also known as N-Boc-DL-alaninol methyl ether, is a carbamate derivative with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol . It is classified as a protected amino alcohol, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methoxy group on the primary alcohol. This structure distinguishes it from the more common Boc-protected amino alcohols, such as Boc-alaninol, which possesses a free hydroxyl group. The compound is a colorless oil and is utilized primarily as a synthetic intermediate and building block in medicinal chemistry, particularly in the preparation of heterocyclic compounds with potential antiviral activity .

Why tert-Butyl N-(1-methoxypropan-2-yl)carbamate Cannot Be Interchanged with Common Boc-Amino Alcohols


Generic substitution with standard Boc-amino alcohols like Boc-alaninol (CAS 79069-13-9) or N-Boc-DL-2-amino-1-propanol (CAS 147252-84-4) is not feasible due to fundamental differences in physicochemical properties that directly impact synthetic utility and downstream applications. The key structural modification in tert-butyl N-(1-methoxypropan-2-yl)carbamate—the methylation of the terminal hydroxyl group to a methoxy ether—significantly alters its lipophilicity, hydrogen bonding capacity, and steric profile . These changes translate to quantifiable differences in logP, polar surface area, and chromatographic behavior, which in turn influence its solubility, membrane permeability, and reactivity in multi-step syntheses. Procurement decisions must therefore be guided by the specific performance requirements of the synthetic route, as the methoxy group confers distinct advantages in lipophilic environments and orthogonal protection strategies .

Quantitative Differentiation of tert-Butyl N-(1-methoxypropan-2-yl)carbamate from Closest Analogs


Increased Lipophilicity (LogP) Relative to Boc-Alaninol

tert-Butyl N-(1-methoxypropan-2-yl)carbamate demonstrates a significantly higher calculated partition coefficient (LogP) of 1.75 compared to its closest analog, Boc-L-alaninol, which has a reported LogP of approximately 1.28 . This difference is attributed to the replacement of the free hydroxyl group with a methoxy ether, which reduces polarity and enhances lipophilicity .

Medicinal Chemistry ADME Properties Lipophilicity

Reduced Polar Surface Area (PSA) vs. Boc-Alaninol

The topological polar surface area (TPSA) of tert-butyl N-(1-methoxypropan-2-yl)carbamate is calculated to be 47.6 Ų , which is lower than the 58.6 Ų reported for Boc-L-alaninol [1]. This reduction reflects the replacement of the hydrogen bond-donating hydroxyl group with a non-donating methoxy group, thereby decreasing the compound's capacity for hydrogen bonding.

Medicinal Chemistry Drug Design Polar Surface Area

Distinct Physical State vs. Solid Boc-Amino Alcohol Analogs

tert-Butyl N-(1-methoxypropan-2-yl)carbamate is a colorless oil or liquid at room temperature , contrasting with Boc-L-alaninol, which is a crystalline solid with a melting point of 57-61°C . This physical state difference is a direct consequence of the methoxy substitution, which disrupts intermolecular hydrogen bonding networks present in the hydroxyl analog.

Synthetic Chemistry Handling Properties Formulation

Evidence-Based Research and Industrial Applications for tert-Butyl N-(1-methoxypropan-2-yl)carbamate


Synthesis of Lipophilic Heterocyclic Antiviral Agents

The compound's enhanced lipophilicity (LogP 1.75) and reduced polar surface area (47.6 Ų) make it a preferred building block for constructing heterocyclic cores in antiviral drug candidates, particularly those targeting intracellular targets like integrase . Its methoxy group improves membrane permeability and can facilitate blood-brain barrier penetration, a critical attribute for CNS-targeted antivirals .

Orthogonal Protection in Multi-Step Peptidomimetic Synthesis

The Boc-protected amine combined with a stable methyl ether provides an orthogonal protection strategy that is stable under conditions where free alcohols would react (e.g., oxidation, acylation). This allows for selective deprotection and functionalization in the synthesis of complex peptidomimetics and modified amino acid derivatives .

Flow Chemistry and Automated Synthesis Platforms

As a liquid intermediate, tert-butyl N-(1-methoxypropan-2-yl)carbamate is more compatible with continuous flow reactors and automated liquid handling systems compared to solid Boc-amino alcohols. This property can improve process efficiency, reduce handling errors, and enable precise stoichiometric control in high-throughput synthetic campaigns .

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